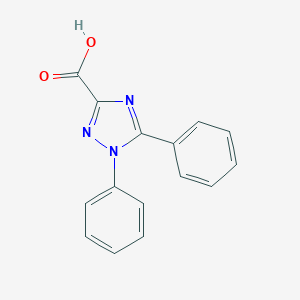

1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1,5-diphenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKFWPNGGRTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352807 | |

| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24058-92-2 | |

| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. This molecule is a significant scaffold in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in a wide range of therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug development. It details a logical and efficient two-step synthesis involving an initial cyclization to form the triazole ester, followed by hydrolysis to yield the target carboxylic acid. The document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents the data in a clear and accessible format to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Strategic Overview

The 1,2,4-triazole nucleus is a cornerstone in the design of a multitude of biologically active compounds. Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. The target molecule, this compound, is a valuable building block for the synthesis of more complex pharmaceutical agents.

This guide outlines a robust and reproducible synthetic strategy. The chosen pathway is a convergent synthesis that first constructs the core triazole ring with a readily functionalizable ester group at the 3-position. This intermediate, ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate, is then hydrolyzed to the final carboxylic acid. This approach is advantageous as it allows for the purification of the stable ester intermediate before proceeding to the final, more polar product.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section details the mechanistic pathways for the key transformations.

Formation of N-Phenylbenzohydrazide (Precursor)

The synthesis begins with the acylation of phenylhydrazine with benzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Cyclization to form Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

This crucial step involves the reaction of N-phenylbenzohydrazide with ethyl chlorooxoacetate. The reaction proceeds through a series of nucleophilic substitution and intramolecular cyclization steps. The initial reaction is the acylation of the more nucleophilic nitrogen of the hydrazide with ethyl chlorooxoacetate. The resulting intermediate then undergoes a base-promoted intramolecular cyclization, followed by dehydration to yield the aromatic triazole ring. The use of a non-nucleophilic base is crucial to favor the cyclization pathway.

Caption: Simplified mechanism for the formation of the 1,2,4-triazole ring.

Hydrolysis of the Ester to Carboxylic Acid

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a base-catalyzed hydrolysis reaction. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation during acidic workup yields the desired carboxylic acid. The choice of base (e.g., NaOH, KOH) and solvent (e.g., ethanol/water mixture) is critical for achieving complete hydrolysis without unwanted side reactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for monitoring reaction progress.

Synthesis of N-Phenylbenzohydrazide

Materials:

-

Phenylhydrazine

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenylhydrazine (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenylbenzohydrazide as a solid.

Synthesis of Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

Materials:

-

N-Phenylbenzohydrazide

-

Ethyl chlorooxoacetate

-

Triethylamine

-

Anhydrous acetonitrile

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-phenylbenzohydrazide (1.0 eq) in anhydrous acetonitrile.

-

Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Add ethyl chlorooxoacetate (1.1 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with a saturated solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate.[1]

Synthesis of this compound

Materials:

-

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

-

Ethanol

-

10% Aqueous sodium hydroxide solution

-

2 M Hydrochloric acid

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2 M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Data Summary and Characterization

The following table summarizes the key physical and analytical data for the target compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| N-Phenylbenzohydrazide | C₁₃H₁₂N₂O | 212.25 | Solid |

| Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate | C₁₇H₁₅N₃O₂ | 293.32[1] | Solid |

| This compound | C₁₅H₁₁N₃O₂ | 265.27 | Solid |

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C=N).

-

Melting Point Analysis: To assess the purity of the solid products.

Conclusion

This technical guide has detailed a logical and efficient synthetic route for the preparation of this compound. By breaking down the synthesis into a two-step process, this guide provides a clear and reproducible methodology suitable for a laboratory setting. The mechanistic insights and detailed protocols are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel derivatives. The successful synthesis of this versatile building block opens avenues for further exploration in the development of new therapeutic agents.

References

-

Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a robust and unambiguous confirmation of its chemical structure is paramount. This document eschews a rigid template, instead presenting a logical workflow that mirrors the scientific process of discovery and verification. We will delve into the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall structural proof.

Introduction

This compound (Molecular Formula: C₁₅H₁₁N₃O₂, Molecular Weight: 265.27 g/mol , CAS: 24058-92-2) belongs to the 1,2,4-triazole class of heterocyclic compounds.[1][2] This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[3][4][5] The precise arrangement of the two phenyl rings and the carboxylic acid group on the triazole core dictates its physicochemical properties and biological activity. Therefore, a meticulous and systematic approach to structure elucidation is essential.

This guide will detail a synergistic application of synthetic chemistry, mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy to unequivocally determine the structure of the title compound.

I. Synthetic Pathway: Establishing the Molecular Framework

The logical starting point for structure elucidation is an understanding of the synthetic route used to create the molecule. A plausible and common method for the synthesis of 1,5-disubstituted-1,2,4-triazoles involves the reaction of an amidine with a hydrazine derivative. For our target molecule, a practical approach would be the condensation of a benzamidine derivative with a phenylhydrazine carboxylate, followed by cyclization and hydrolysis.

Experimental Protocol: Synthesis

-

Step 1: Formation of the N-benzoyl-N'-phenylhydrazine. To a solution of phenylhydrazine in a suitable solvent such as dichloromethane, an equimolar amount of benzoyl chloride is added dropwise at 0 °C. The reaction is stirred for 2-4 hours, allowing for the formation of the N-acylhydrazine intermediate.

-

Step 2: Cyclization to the triazole ring. The crude N-benzoyl-N'-phenylhydrazine is then reacted with an activated carboxylic acid equivalent, such as ethyl 2-chloro-2-oxoacetate, in the presence of a base like triethylamine. The mixture is refluxed until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This step forms the ester of the target molecule.

-

Step 3: Hydrolysis to the carboxylic acid. The resulting ester is then subjected to basic hydrolysis using a solution of sodium hydroxide in a mixture of water and ethanol, followed by heating. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid is then collected by filtration, washed with water, and dried.

This synthetic pathway provides a strong logical basis for the expected connectivity of the atoms in the final molecule. The subsequent spectroscopic analyses will serve to confirm this proposed structure.

II. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step to confirm the molecular formula of the synthesized compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected HRMS Data: The protonated molecule [M+H]⁺ is expected.

-

Calculated for C₁₅H₁₂N₃O₂⁺: m/z 266.0924

-

Found: A measured value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis: While ESI is excellent for determining the molecular ion, EI-MS provides valuable structural information through fragmentation patterns. The fragmentation of 1,2,4-triazoles is influenced by the substituents and can involve characteristic ring cleavages.

Table 1: Predicted Major Fragments in EI-MS of this compound

| m/z | Proposed Fragment | Plausible Origin |

| 265 | [M]⁺ | Molecular Ion |

| 220 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 193 | [C₁₃H₁₁N₂]⁺ | Loss of COOH and N₂ |

| 119 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₆H₅N]⁺ | Phenylnitrene radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The observation of these fragments would provide strong evidence for the presence of the two phenyl groups and the carboxylic acid moiety attached to the triazole core.

III. Infrared (IR) Spectroscopy: Probing the Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies and Their Assignments:

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the two phenyl rings.

-

~1720-1680 cm⁻¹: C=O stretching of the carboxylic acid. The conjugation with the triazole ring may shift this to the lower end of the range.

-

~1600, 1580, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1400-1300 cm⁻¹: In-plane O-H bending of the carboxylic acid.

-

~1250-1000 cm⁻¹: C-N and N-N stretching vibrations within the triazole ring.

-

~770-730 cm⁻¹ and ~710-690 cm⁻¹: Out-of-plane C-H bending for monosubstituted benzene rings.

The presence of these characteristic absorption bands provides corroborating evidence for the key functional groups of the molecule.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed for an unambiguous assignment of all signals.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acid and to allow observation of the acidic proton.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra should be acquired.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | Acidic proton, exchangeable with D₂O. |

| ~8.2-8.0 | multiplet | 2H | ortho-H of 5-phenyl | Deshielded by the triazole ring. |

| ~7.7-7.5 | multiplet | 8H | meta/para-H of 5-phenyl and ortho/meta/para-H of 1-phenyl | Complex overlapping region for the remaining phenyl protons. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum, often in conjunction with a DEPT-135 experiment (which distinguishes between CH, CH₂, and CH₃ carbons), provides a count of the unique carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~165 | C | C=O | Carboxylic acid carbonyl carbon. |

| ~158 | C | C3-triazole | Carbon bearing the carboxylic acid group. |

| ~154 | C | C5-triazole | Carbon bearing the phenyl group. |

| ~137 | C | C-ipso of 1-phenyl | Quaternary carbon of the N-phenyl ring. |

| ~131 | C | C-ipso of 5-phenyl | Quaternary carbon of the C-phenyl ring. |

| ~130-125 | CH | Phenyl carbons | Aromatic carbons from both phenyl rings. |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the coupling patterns within each of the phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the entire molecular structure.

Key Expected HMBC Correlations:

-

The ortho-protons of the 5-phenyl group should show a correlation to the C5 carbon of the triazole ring.

-

The ortho-protons of the 1-phenyl group should show a correlation to the N1-neighboring carbon of the triazole ring (C5).

-

The carboxylic acid proton, if observable, might show a weak correlation to the C3 and carbonyl carbons.

V. Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data from all experiments to support a single, unambiguous structure.

Caption: Workflow for the structure elucidation of this compound.

VI. Conclusion

The structural elucidation of a novel or synthesized compound is a systematic process of hypothesis testing. The proposed structure, based on a logical synthetic pathway, is rigorously examined using a suite of orthogonal analytical techniques. Mass spectrometry confirms the elemental composition and provides fragmentation clues. FT-IR spectroscopy verifies the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive proof of the atomic connectivity and completes the structural puzzle. By following the workflow outlined in this guide, researchers can confidently and robustly determine the structure of this compound, ensuring the scientific integrity of their work.

References

-

SpectraBase. 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-phenyl-, methyl ester. Available from: [Link]

- Li, J., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

-

Supporting Information for a chemical study. Available from: [Link]

- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.

- Demirbas, N., et al. (2009). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry.

- Osolodkin, D. I., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules.

- Palko, M., et al. (2007). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

-

Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Data for triazole 1. Available from: [Link]

- Reddy, C. S., et al. (2022).

-

Chemical Synthesis Database. This compound. Available from: [Link]

-

de Oliveira, R. B., et al. (2018). 1H-[6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.

- Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.

- Singh, V., et al. (2022).

- Trade Science Inc. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc.

- Ihnatova, T., et al. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Pharmacia.

- Golovko, A., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)

-

Global Substance Registration System. METHYL 1-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE. Available from: [Link]

-

PubChem. Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsyn.org [pubs.rsyn.org]

- 4. tsijournals.com [tsijournals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid

A Note on Data Availability: As a Senior Application Scientist, a crucial aspect of my role is ensuring the accuracy and empirical validation of all data presented. In preparing this guide, a comprehensive search of scientific literature and spectral databases was conducted for experimentally-derived spectroscopic data for 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 24058-92-2). It must be noted that specific, published experimental spectra for this exact compound were not available at the time of this writing.

Therefore, this guide has been constructed to serve a dual purpose: first, to provide a robust theoretical framework for the expected spectroscopic characteristics of this molecule based on established principles and data from analogous structures. Second, to offer detailed, field-proven protocols for researchers to acquire and validate this data in a laboratory setting. This predictive and methodological approach is designed to empower researchers in their synthesis and characterization efforts.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups and a carboxylic acid moiety. This combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, where triazole rings often serve as bioisosteres for esters and amides, and carboxylic acids provide a handle for further derivatization or salt formation.[1] Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development.

Molecular Properties:

| Property | Value | Source(s) |

| CAS Number | 24058-92-2 | |

| Molecular Formula | C₁₅H₁₁N₃O₂ | [2] |

| Molecular Weight | 265.27 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O |

Below is the chemical structure of the target compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For the target compound, IR will definitively confirm the presence of the carboxylic acid and the aromatic rings.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) | This characteristically broad band is due to the strong hydrogen bonding between carboxylic acid dimers. [3] |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | These signals appear just above 3000 cm⁻¹ and are characteristic of sp² C-H bonds in the phenyl rings. |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) | The carbonyl stretch of a carboxylic acid is one of the most intense and recognizable peaks in an IR spectrum. [3] |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) | These absorptions are characteristic of the carbon-carbon stretching within the aromatic rings. |

| ~1400-1500 | Medium | C=N stretch (Triazole ring) | The stretching of the C=N bonds within the triazole ring is expected in this region. |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid) | This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

| Adduct | Predicted m/z (Monoisotopic) | Technique | Rationale |

| [M+H]⁺ | 266.0924 | ESI (+) | In positive ion mode, protonation of one of the basic nitrogen atoms in the triazole ring is highly likely. |

| [M-H]⁻ | 264.0778 | ESI (-) | In negative ion mode, deprotonation of the acidic carboxylic acid proton is the most probable ionization pathway. |

| [M+Na]⁺ | 288.0743 | ESI (+) | Formation of a sodium adduct is common, especially if sodium salts are present in the solvent or glassware. |

Fragmentation Analysis (Rationale): Upon fragmentation (e.g., in MS/MS experiments), common losses would be expected to include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid radical.

-

Loss of C₆H₅ (77 Da): Cleavage of a phenyl group.

-

Fragmentation of the triazole ring: Leading to characteristic nitrogen-containing fragments.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for obtaining high-resolution mass spectrometry data.

Conclusion

While direct experimental spectra for this compound are not currently prevalent in the accessible literature, a comprehensive spectroscopic profile can be confidently predicted based on its constituent functional groups and data from analogous compounds. The NMR, IR, and MS techniques, when used in concert, provide a powerful and complementary toolkit for its unambiguous characterization. The protocols outlined in this guide represent standard, robust methodologies that will enable researchers to generate high-quality, publishable data, thereby confirming the synthesis of the target compound and paving the way for its application in drug discovery and materials science.

References

-

Chemical Synthesis Database. This compound. Available at: [Link]

-

Costin, G.-P., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. Available at: [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Supporting Information. Available at: [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Scientific Reports, 10(1), 1-13. Available at: [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). Supporting Information. Available at: [Link]

-

Al-Juboori, S. A. H. (2020). A New Method for the Synthesis of Some 1,5-Diphenyl-3-Aryl-4,5- Dihydro-1,2,4-Triazole. Iraqi Journal of Science, 61(1), 119-125. Available at: [Link]

-

Turan-Zitouni, G., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 25(23), 5576. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Drug Delivery, 4(4), 485. Available at: [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(2), 303-311. Available at: [Link]

-

Li, J., et al. (2021). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 26(20), 6296. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Archiv der Pharmazie, 344(8), 538-545. Available at: [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Hranjec, M., et al. (2007). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o1843. Available at: [Link]

Sources

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic Acid

The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry, earning the designation of a "privileged scaffold".[1] This is attributed to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] The triazole nucleus is a key component in numerous clinically approved drugs, demonstrating a wide array of pharmacological activities such as antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on the biological potential of a specific derivative, This compound , a molecule that, based on the extensive research into its structural class, holds considerable promise for therapeutic applications. While direct studies on this exact compound are limited, a comprehensive analysis of closely related analogs provides a strong foundation for predicting its biological profile and guiding future research.

Predicted Biological Activities and Mechanistic Insights

The biological activities of 1,2,4-triazole derivatives are largely dictated by the nature and position of the substituents on the triazole core. For this compound, the presence of two phenyl groups and a carboxylic acid moiety suggests a high potential for several key biological activities.

Anti-inflammatory Activity

A significant body of evidence points to the potent anti-inflammatory properties of 1,2,4-triazole-3-carboxylic acid derivatives. A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, a close structural analog, revealed significant in vivo anti-inflammatory effects.[3][4] Derivatives of this compound were found to be as potent or even more potent than the standard non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib in a carrageenan-induced rat paw edema model.[3][4]

Mechanism of Action: The anti-inflammatory activity of many 1,2,4-triazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The carboxylic acid group on the triazole ring is a critical feature, as it can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes. Molecular docking studies on similar compounds have suggested a clear preference for COX-2 inhibition.[5]

Quantitative Data on Anti-inflammatory Activity of a Structural Analog:

| Compound Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug |

| Analog 4 | 5 | 55 | Indomethacin |

| 10 | 70 | Celecoxib | |

| Analog 8 | 5 | 60 | Indomethacin |

| 10 | 75 | Celecoxib | |

| Data from Rabea et al., 2006.[3][4] |

Anticancer Potential

The 1,2,4-triazole scaffold is a common feature in many anticancer agents.[6][7][8][9] The antiproliferative effects of these compounds are often mediated through the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation.[10]

Mechanism of Action: Focal Adhesion Kinase (FAK) Inhibition

One promising target for anticancer therapy is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many human cancers and plays a critical role in cell adhesion, migration, proliferation, and survival.[10] Studies on 5-pyridinyl-1,2,4-triazole derivatives containing a carboxylic acid moiety have demonstrated significant FAK inhibitory and antiproliferative activity.[10] Inhibition of FAK disrupts downstream signaling pathways, including the PI3K/Akt and STAT3 pathways, leading to apoptosis and cell cycle arrest in cancer cells.[10] The diphenyl substitution is a key structural feature that appears to be fundamental for this activity.[10]

FAK Signaling Pathway and Inhibition by 1,2,4-Triazole Derivatives

Caption: MTT assay workflow for cytotoxicity.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is not yet abundant in the public domain, the wealth of information available for structurally similar compounds strongly suggests its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent. The diphenyl and carboxylic acid moieties are key pharmacophoric features that are likely to confer significant biological activity.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this specific compound to validate these predictions. Mechanistic studies to identify its precise molecular targets, such as COX enzymes, protein kinases, or microbial enzymes, will be crucial for its further development as a potential therapeutic agent. The exploration of its structure-activity relationship through the synthesis of novel derivatives could lead to the discovery of even more potent and selective drug candidates.

References

-

Rabea, S. M., El-Koussi, N. A., Hassan, H. Y., & Aboul-Fadl, T. (2006). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Archiv der Pharmazie, 339(1), 32–40. [Link]

-

Rabea, S. M., et al. (2006). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Request PDF. [Link]

-

Krasovska, M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Sharma, D. K., & Singh, S. (2024). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]

-

Demchenko, A. M., et al. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Ukrainian Biochemical Journal, 93(4), 86-98. [Link]

-

Hassan, A. S., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7649. [Link]

-

Meva, F. E., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[3][4][6]riazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. SN Applied Sciences, 3(11), 949. [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 183-193. [Link]

-

Abuo-Rahma, G. E. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377–2387. [Link]

-

Al-Otaibi, A. M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Kumar, A., & Chawla, A. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 89, 103011. [Link]

-

Głowacka, E., & Uliasz, M. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. International Journal of Molecular Sciences, 23(21), 13415. [Link]

-

Kumar, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 350-356. [Link]

-

Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(6), 1366. [Link]

-

Meva, F. E., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[3][4][6]riazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. SN Applied Sciences, 3(11), 949. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377–2387. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Archives. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22. [Link]

-

Kurbangalieva, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5707. [Link]

-

Aboul-Fadl, T., et al. (2012). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. International Journal of Molecular Sciences, 13(9), 11094–11111. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. escholarship.org [escholarship.org]

A Technical Guide to 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and dipole character, allow for potent and specific interactions with biological targets.[3] This guide focuses on a specific, highly functionalized subclass: 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid and its analogs. We will dissect the synthetic rationale for accessing this core, explore the derivatization of the C3-carboxylic acid moiety, analyze the resultant biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical architecture for novel therapeutic discovery.

Introduction: The Rationale for Targeting the 1,5-Disubstituted 1,2,4-Triazole Core

While the 1,2,4-triazole ring is common, the specific 1,5-disubstitution pattern offers distinct advantages in drug design. The substituents at the N1 and C5 positions provide well-defined vectors for exploring chemical space, directly influencing the molecule's steric and electronic profile. The introduction of two phenyl rings at these positions creates a rigid, lipophilic framework that can be tailored for specific receptor binding pockets.

The C3-carboxylic acid group is not merely a passive feature; it is a critical handle for both modulating physicochemical properties and establishing key interactions with biological targets. It serves as an excellent bioisostere for other functional groups and can be readily converted into esters, amides, hydrazides, and other derivatives, allowing for fine-tuning of solubility, cell permeability, and target affinity.[4][5] This strategic combination of a rigid diphenyl core and a versatile carboxylic acid handle makes this scaffold a compelling starting point for library synthesis and lead optimization.

Synthetic Strategies: Building the Core Scaffold

The efficient and regioselective synthesis of 1,5-disubstituted-1H-1,2,4-triazoles is paramount. Several methodologies have been developed, with the choice often depending on the availability of starting materials and the desired scale.

Primary Synthesis via Oxazolinone Rearrangement

A robust and frequently employed method involves the rearrangement of a 4-hydrazono-2-oxazolin-5-one intermediate. This pathway offers excellent control over the final substitution pattern. The causality behind this choice lies in its efficiency and the commercial availability of the precursors. A closely related synthesis for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives provides a validated template for this approach.[5][6]

Experimental Protocol: Synthesis of Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (A Representative Analog)

This protocol is adapted from the synthesis of analogous compounds.[5]

-

Step 1: Formation of the Hydrazono-oxazolinone Intermediate.

-

To a solution of hippuric acid (1 eq.) in acetic anhydride, add benzaldehyde (1 eq.) and anhydrous sodium acetate (1 eq.).

-

Heat the mixture under reflux for 1-2 hours. The mechanism involves the formation of an azlactone (oxazolin-5-one) via Erlenmeyer-Plochl synthesis.

-

Cool the reaction mixture and slowly add ethanol to precipitate the 2-phenyl-4-benzylidene-2-oxazolin-5-one.

-

Dissolve the purified oxazolinone in glacial acetic acid.

-

Add a solution of phenylhydrazine (1.1 eq.) in glacial acetic acid dropwise at room temperature.

-

Stir for 4-6 hours. The phenylhydrazine attacks the oxazolinone ring, leading to the formation of the 4-(phenyl-hydrazono)-2-phenyl-2-oxazolin-5-one intermediate.

-

Filter the resulting precipitate, wash with cold ethanol, and dry.

-

-

Step 2: Rearrangement and Esterification.

-

Suspend the dried hydrazono-oxazolinone intermediate (1 eq.) in a solution of sodium methoxide (1.5 eq.) in absolute methanol.

-

Heat the mixture under reflux for 8-12 hours. The basic conditions facilitate the rearrangement of the oxazolinone ring into the more stable 1,2,4-triazole ring system.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with glacial acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate.

-

Synthesis via Amidine Reagents

An alternative and highly practical method utilizes the reaction of oxamide-derived amidine reagents with hydrazine salts.[7] This approach is lauded for its mild reaction conditions, high yields, and avoidance of harsh reagents, making it suitable for scalable synthesis.

Workflow: Amidine-Based Synthesis of 1,5-Disubstituted Triazoles

Caption: General workflow for the synthesis of 1,5-disubstituted 1,2,4-triazoles via amidine reagents.[7]

Biological Activities and Therapeutic Potential

The 1,2,4-triazole scaffold is a cornerstone of many therapeutic agents, exhibiting a vast range of biological activities.[8] Derivatives of the this compound core are predicted to be active in several key areas based on data from closely related analogs.

Anti-inflammatory Activity

A significant body of evidence points to the anti-inflammatory potential of this scaffold. Studies on a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which are direct analogs of the diphenyl core, demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models.[5][6] Notably, the methyl ester and hydrazide derivatives were found to be equipotent or more potent than reference drugs like Indomethacin and Celecoxib, and crucially, they lacked ulcerogenic activity, a common side effect of NSAIDs.[5] This suggests that the core triazole structure may inhibit inflammatory pathways without causing significant gastrointestinal toxicity.

| Compound Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference Drug (% Inhibition) |

| Methyl Ester (4) | 10 | 58.3 | Indomethacin (52.8) |

| Hydrazide (8) | 10 | 61.1 | Celecoxib (55.6) |

| Data adapted from a study on 5-phenyl-1-(3-pyridyl) analogs, demonstrating high potential for the diphenyl scaffold.[5] |

Anticancer Activity

Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[9] These compounds compete with colchicine for its binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The rigid, aromatic nature of the 1,5-diphenyl scaffold is well-suited for insertion into the colchicine binding site. Further derivatization of the phenyl rings with electron-withdrawing or donating groups could optimize this interaction and enhance antiproliferative activity.[10]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole ring is famously a key component of leading antifungal drugs like fluconazole and itraconazole.[1] While the mechanism in these drugs involves inhibition of fungal cytochrome P450 enzymes, the broader class of triazole derivatives, including sulfur-containing analogs (triazole-thiols), has shown extensive antimicrobial and antifungal properties against a wide range of pathogens.[11][12][13] The 1,5-diphenyl scaffold can be considered a foundational structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between molecular structure and biological activity is critical for rational drug design. For the this compound core, SAR can be analyzed at three primary positions.

Caption: Structure-Activity Relationship (SAR) map for the 1,5-diphenyl-1,2,4-triazole-3-carboxylic acid scaffold.

-

N1 and C5 Phenyl Rings (R1, R2): The electronic nature of these rings is a key determinant of activity. Quantitative structure-activity relationship (QSAR) studies on related 1,2,4-triazoles have shown that the introduction of electron-withdrawing groups can be favorable for biological activity.[10] Furthermore, the position of substituents (ortho, meta, para) will dictate the molecule's three-dimensional conformation and its ability to fit within a specific protein binding site.

-

C3 Carboxylic Acid Moiety (R3): This position is arguably the most critical for modulating pharmacokinetics and pharmacodynamics.

-

The Free Acid: Provides a strong hydrogen bond donor/acceptor site, which may be crucial for anchoring the molecule to a target receptor.

-

Esters (e.g., Methyl Ester): Increase lipophilicity, potentially enhancing cell membrane permeability. The ester can also act as a pro-drug, being hydrolyzed by intracellular esterases to release the active carboxylic acid. The methyl ester of the pyridyl analog showed potent anti-inflammatory activity.[5]

-

Amides and Hydrazides: Introduce additional hydrogen bonding opportunities and can significantly alter the molecule's interaction profile. The hydrazide derivative of the pyridyl analog was the most potent anti-inflammatory agent in its class.[5]

-

Future Directions and Conclusion

The this compound scaffold represents a promising and underexplored area for therapeutic development. Based on robust data from closely related analogs, this chemical core is primed for investigation as a source of novel anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on:

-

Library Synthesis: Systematically synthesizing libraries of derivatives by modifying the N1 and C5 phenyl rings with diverse substituents and converting the C3-carboxylic acid into a wide range of amides, esters, and other functional groups.

-

Mechanism of Action Studies: Elucidating the precise molecular targets. For anti-inflammatory activity, this would involve screening against key enzymes like COX-1/COX-2 and cytokine production pathways. For anticancer potential, tubulin polymerization assays are a logical starting point.[9]

-

In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

References

-

Borgogno, M., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-9. [Link]

-

Wei, Q.L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

-

Al-Ostath, A.I., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. [Source not specified in search result, link provided]. [Link]

- Google Patents. (2020).

- Google Patents. (2020). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.

-

Kaur, H., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research, 32, 2307–2337. [Link]

-

Shablykin, O., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7728. [Link]

-

Zhang, R., et al. (2023). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design, 23(2), 1146-1155. [Link]

-

Chemical Synthesis Database. (n.d.). This compound. [Link]

-

Shablykin, O., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7728. [Link]

-

Hryhoriv, O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 17(5), 589. [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. [Link]

-

Jacob, H.J., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

-

Borys, K.M., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(1), 268. [Link]

-

Rabea, S.M., et al. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 339(1), 32-40. [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 223, 113633. [Link]

-

Kumar, A., et al. (2021). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. [Source not specified in search result, link provided]. [Link]

-

ResearchGate. (2006). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. [Link]

-

Wang, Z., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1,2,4-Triazole-3-carboxylic Acid. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Properties of C15H11N3O2: A Focus on Nitrazepam

Introduction

The molecular formula C15H11N3O2 represents a landscape of potential chemical entities, with the most prominent and pharmacologically significant being the benzodiazepine derivative, Nitrazepam.[1][2] This guide provides a comprehensive technical overview of the synthesis, properties, and mechanism of action of Nitrazepam, tailored for researchers, scientists, and professionals in drug development. Our exploration will delve into the causal relationships behind synthetic strategies and the intricate details of its pharmacological profile, offering field-proven insights to support laboratory and clinical research.

Synthetic Pathways to Nitrazepam (C15H11N3O2)

The synthesis of Nitrazepam is a multi-step process that hinges on the formation of a critical intermediate, 2-amino-5-nitrobenzophenone. The subsequent cyclization of this intermediate leads to the formation of the benzodiazepine ring system. We will explore two primary synthetic routes.

Synthesis of the Key Intermediate: 2-Amino-5-nitrobenzophenone

The industrial production of 2-amino-5-nitrobenzophenone is most commonly achieved through a Friedel-Crafts acylation reaction.[3][4] This method is favored for its regioselectivity, which effectively minimizes the formation of isomeric byproducts.[3]

Experimental Protocol: Friedel-Crafts Acylation for 2-Amino-5-nitrobenzophenone

-

Reaction Setup: A flask is charged with ortho-chlorobenzoyl chloride and anhydrous zinc chloride (a Lewis acid catalyst).[3]

-

Reagent Addition: The internal temperature is maintained at 130-140°C while para-nitroaniline is slowly added in portions over approximately 30 minutes.[3]

-

Reaction: The temperature is then raised to 200-205°C and held for one hour to drive the reaction to completion.[3]

-

Hydrolysis: The reaction mixture is cooled to 100-105°C, and a mixture of water and hydrochloric acid is carefully added to quench the reaction and hydrolyze the intermediate complex.[3]

-

Workup and Purification: The pH is adjusted with ammonium hydroxide to precipitate the product. The crude product is then extracted with hot toluene, and the organic extracts are combined and washed with water. The toluene is distilled off under reduced pressure, and the concentrated solution is cooled to crystallize the 2-amino-5-nitrobenzophenone. The crystals are filtered, washed with cold toluene, and dried.[3]

Diagram: Synthesis of 2-Amino-5-nitrobenzophenone

Caption: Synthesis of Nitrazepam via ammonolysis.

An alternative approach involves the direct nitration of the pre-formed benzodiazepine ring.

Experimental Protocol:

-

Nitration: The parent diazepinone is nitrated at the C7 position using potassium nitrate in sulfuric acid. [1]This position is more reactive, allowing for regioselective nitration.

Physicochemical Properties of Nitrazepam

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for its development.

| Property | Value |

| Molecular Formula | C15H11N3O2 |

| Molecular Weight | 281.27 g/mol [2] |

| Appearance | A yellow, crystalline powder |

| Melting Point | 224-226 °C |

| Solubility | Practically insoluble in water, soluble in ethanol and acetone |

| LogP | 2.42 |

Pharmacological Properties and Mechanism of Action

Nitrazepam is a long-acting nitrobenzodiazepine with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. [1]

Mechanism of Action

Nitrazepam exerts its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. [1][5]

-

Binding to GABA-A Receptor: Nitrazepam binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine receptor. [6][7]2. Enhancement of GABAergic Activity: This binding increases the affinity of GABA for its receptor, potentiating the inhibitory effects of GABA. [5][7]3. Chloride Ion Influx: The enhanced GABA binding leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane. [7]4. Neuronal Inhibition: This hyperpolarization makes the neuron less excitable, leading to the observed central nervous system depressant effects. [7]

Diagram: Mechanism of Action of Nitrazepam

Caption: Nitrazepam's modulation of the GABA-A receptor.

Pharmacokinetics

Nitrazepam is well-absorbed orally, with peak plasma concentrations reached in about 2 hours. [1]It is highly lipophilic, allowing for efficient penetration of the blood-brain barrier. [1][7]The half-life of Nitrazepam is approximately 29 hours in young adults and can be longer in the elderly. [1]Metabolism occurs primarily in the liver through oxidative pathways. [1]

Therapeutic Applications and Considerations

Nitrazepam is primarily indicated for the short-term treatment of severe, disabling anxiety and insomnia. [1]It is also used in the management of certain types of epilepsy, particularly infantile spasms and myoclonic seizures. [6] Common Adverse Effects:

-

Drowsiness

-

Dizziness

-

Ataxia

-

Impaired coordination [7] Long-term use can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation. [7]

Conclusion

Nitrazepam, a key representative of the C15H11N3O2 molecular formula, remains a significant compound in the pharmaceutical landscape. A thorough understanding of its synthesis, from the strategic choice of the Friedel-Crafts acylation for its precursor to the final cyclization, provides a foundation for process optimization and the development of novel analogues. Its well-characterized physicochemical properties and its mechanism of action as a positive allosteric modulator of the GABA-A receptor continue to be subjects of research, particularly in the context of developing safer and more effective treatments for anxiety, insomnia, and seizure disorders. This guide serves as a foundational resource for professionals engaged in the multifaceted field of drug discovery and development.

References

-

Wikipedia. Nitrazepam. [Link]

-

Pediatric Oncall. Nitrazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4506, Nitrazepam. [Link]

-

Patsnap Synapse. What is Nitrazepam used for? [Link]

-

Erowid. Synthesis of Nitrazepam. [Link]

-

Patsnap Synapse. What is the mechanism of Nitrazepam? [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and study of novel heterocyclic compounds. [wisdomlib.org]

- 4. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 1,2,4-Triazole Carboxylic Acids

Introduction: The Enduring Significance of 1,2,4-Triazole Carboxylic Acids in Modern Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a carboxylic acid moiety onto this heterocyclic core further enhances its potential by providing a key site for molecular interactions, improving pharmacokinetic properties, and enabling further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic methodologies for accessing substituted 1,2,4-triazole carboxylic acids. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the strategic considerations behind the selection of a particular synthetic route.

Methodology 1: Direct Synthesis from Carboxylic Acids and Hydrazides

A straightforward and modular approach to substituted 1,2,4-triazoles involves the condensation of a carboxylic acid with a suitable hydrazine derivative, often facilitated by peptide coupling agents. This method is particularly advantageous for its operational simplicity and the ready availability of a wide array of starting materials, allowing for extensive diversification of the final products.

Causality Behind Experimental Choices

The use of coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (HOBT) is critical. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBT then reacts with this intermediate to generate an activated ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the hydrazine. This two-stage activation ensures a clean and efficient reaction, leading to higher yields of the desired triazole.[1]

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative via EDC/HOBT Coupling

Materials:

-

Substituted Carboxylic Acid (1.0 eq)

-

Hydrazinophthalazine (or other suitable hydrazine) (1.0 eq)

-

1-Ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBT) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted carboxylic acid (1.0 eq) and HOBT (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.

-

Add the hydrazinophthalazine (1.0 eq) to the reaction mixture and allow the reaction to warm to room temperature.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-triazole derivative.[1]

Methodology 2: Synthesis via Carboxamide Intermediates

An alternative and highly versatile strategy involves the initial synthesis of a 1,2,4-triazole carboxamide, which is subsequently hydrolyzed to the corresponding carboxylic acid. This approach is particularly useful when the desired substitution pattern on the triazole ring is more readily achieved with an ester or another precursor to the amide.

Causality Behind Experimental Choices

This two-step approach offers strategic advantages. The synthesis of the triazole ring can be optimized without the interference of a free carboxylic acid group, which can be reactive under certain conditions. The ammonolysis of a methyl or ethyl ester to the corresponding carboxamide is typically a high-yielding and clean reaction. The final hydrolysis of the stable carboxamide to the carboxylic acid can be achieved under either acidic or basic conditions, providing flexibility in the final deprotection step, which can be tailored to the overall stability of the molecule.[2]

Experimental Protocol: Synthesis of a 1,2,4-Triazole Carboxylic Acid via a Carboxamide Intermediate

Part A: Synthesis of 1-(Substituted)-1,2,4-triazole-3-carboxamide

-

Synthesize the corresponding methyl or ethyl 1-(substituted)-1,2,4-triazole-3-carboxylate using an appropriate method (e.g., alkylation of methyl 1,2,4-triazole-3-carboxylate).[2]

-

Dissolve the ester in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting carboxamide by recrystallization or column chromatography.[2]

Part B: Hydrolysis of the Carboxamide to the Carboxylic Acid

-

Suspend the 1-(substituted)-1,2,4-triazole-3-carboxamide in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and adjust the pH to 2-3 with a concentrated aqueous solution of sodium hydroxide.

-

The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 1,2,4-triazole carboxylic acid.

Methodology 3: Cyclization of Thiosemicarbazide Derivatives

This classical approach involves the reaction of a thiosemicarbazide with a carboxylic acid, followed by cyclization to form the 1,2,4-triazole-3-thiol. The thiol can then be oxidized to the corresponding sulfonic acid or replaced to introduce other functionalities, although direct formation of the carboxylic acid is less common via this route, it is a foundational method for related structures.

Causality Behind Experimental Choices

The use of a dehydrating agent like polyphosphate ester (PPE) is crucial for the initial acylation of the thiosemicarbazide by the carboxylic acid.[3] The subsequent cyclodehydration is typically promoted by a base, which facilitates the intramolecular nucleophilic attack of a nitrogen atom on the newly formed carbonyl group, leading to the formation of the triazole ring.[3]

Experimental Protocol: Synthesis of a 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

Materials:

-

Substituted Carboxylic Acid (1.0 eq)

-

4-Phenylthiosemicarbazide (1.0 eq)

-

Polyphosphate Ester (PPE)

-

Chloroform

-

Aqueous Potassium Hydroxide solution (2 M)

-

Aqueous Hydrochloric Acid (2 M)

Procedure:

-

In a round-bottom flask, suspend the substituted carboxylic acid (1.0 eq) and 4-phenylthiosemicarbazide (1.0 eq) in chloroform.

-

Add PPE to the mixture and heat to reflux for 4-6 hours.

-

Monitor the formation of the acylthiosemicarbazide intermediate by TLC.

-

Cool the reaction mixture and carefully quench with water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

To the crude acylthiosemicarbazide, add a 2 M aqueous solution of potassium hydroxide and heat to reflux for 2-4 hours to effect cyclization.

-

Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,2,4-triazole-3-thiol.[3]

Data Presentation

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Direct Synthesis | Carboxylic Acid, Hydrazine | EDC, HOBT | High modularity, operational simplicity | Cost of coupling agents |

| Via Carboxamide | Triazole Ester | Ammonia, Acid/Base | High yielding, versatile | Adds a synthetic step |

| Thiosemicarbazide Route | Carboxylic Acid, Thiosemicarbazide | PPE, Base | Access to thiol derivatives | Harsher reaction conditions |

Visualization of Synthetic Pathways

Diagram 1: General Scheme for Direct Synthesis via EDC/HOBT Coupling

Caption: Two-step synthesis via a carboxamide intermediate.

Conclusion and Future Perspectives